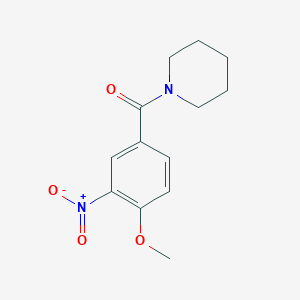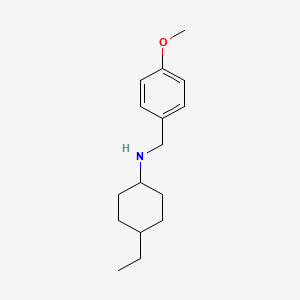
N-(3-chloro-4-methylphenyl)-2-(1-oxo-2(1H)-phthalazinyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-4-methylphenyl)-2-(1-oxo-2(1H)-phthalazinyl)acetamide, commonly known as CMPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CMPA is an organic compound that belongs to the class of phthalazinone derivatives and has a molecular formula of C17H13ClN2O2.
Wirkmechanismus
The mechanism of action of CMPA is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, CMPA has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. CMPA has also been shown to inhibit the activation of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. In Alzheimer's disease, CMPA has been shown to bind to beta-amyloid plaques in the brain, which are believed to contribute to the development of the disease.
Biochemical and Physiological Effects
CMPA has been shown to exhibit various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-oxidant activity. In cancer cells, CMPA has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. CMPA has also been shown to exhibit anti-inflammatory activity by reducing the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. In addition, CMPA has been shown to exhibit anti-oxidant activity by scavenging free radicals and reducing oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using CMPA in lab experiments is its potent anti-cancer activity, which makes it a promising candidate for the development of novel anti-cancer drugs. CMPA is also relatively easy to synthesize and can be obtained in high yields. However, one of the limitations of using CMPA in lab experiments is its potential toxicity, as it has been shown to exhibit cytotoxic effects on healthy cells at high concentrations. In addition, the mechanism of action of CMPA is not fully understood, which makes it difficult to optimize its therapeutic potential.
Zukünftige Richtungen
There are several future directions for the research and development of CMPA. One potential direction is the optimization of its anti-cancer activity by modifying its chemical structure to improve its potency and selectivity. Another potential direction is the development of novel diagnostic tools for Alzheimer's disease based on the binding properties of CMPA to beta-amyloid plaques. In addition, the use of CMPA as a building block for the synthesis of novel materials and polymers has the potential to lead to the development of new technologies with unique properties and applications.
Synthesemethoden
CMPA can be synthesized through a multi-step process, starting from commercially available 3-chloro-4-methylphenylamine and phthalic anhydride. The first step involves the reaction of 3-chloro-4-methylphenylamine with phthalic anhydride in the presence of a catalyst such as zinc chloride to form 3-chloro-4-methylphthalimide. The second step involves the reduction of 3-chloro-4-methylphthalimide using a reducing agent such as lithium aluminum hydride to yield 3-chloro-4-methylaniline. The final step involves the reaction of 3-chloro-4-methylaniline with ethyl chloroacetate in the presence of a base such as potassium carbonate to produce CMPA.
Wissenschaftliche Forschungsanwendungen
CMPA has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, CMPA has been shown to exhibit potent anti-cancer activity by inhibiting the growth of cancer cells through the induction of apoptosis. CMPA has also been investigated for its potential use as a diagnostic tool for Alzheimer's disease, as it has been shown to bind to beta-amyloid plaques in the brain. In material science, CMPA has been used as a building block for the synthesis of novel polymers and materials. In organic synthesis, CMPA has been used as a reagent for the synthesis of various compounds, including pyrazole derivatives.
Eigenschaften
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-(1-oxophthalazin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O2/c1-11-6-7-13(8-15(11)18)20-16(22)10-21-17(23)14-5-3-2-4-12(14)9-19-21/h2-9H,10H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTXWTFDAZOSJFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C(=O)C3=CC=CC=C3C=N2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio]-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B5730323.png)
![3-fluoro-N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5730327.png)
![N-(4-methoxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5730331.png)


![N-(4-methoxyphenyl)-N'-[2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]urea](/img/structure/B5730359.png)
![N-isopropyl-2-[(3-methoxybenzoyl)amino]benzamide](/img/structure/B5730378.png)



![N'-[4-(difluoromethoxy)benzylidene]-3-(3-nitro-1H-1,2,4-triazol-1-yl)propanohydrazide](/img/structure/B5730416.png)

![3-[(6-methoxy-2-methyl-4-quinolinyl)amino]benzoic acid](/img/structure/B5730433.png)
![2-[(4-tert-butylbenzylidene)amino]-N-(4-chlorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5730434.png)